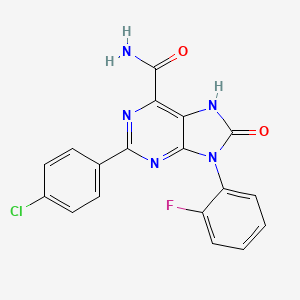

![molecular formula C20H18N2O2S B6510457 2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902940-96-9](/img/structure/B6510457.png)

2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their various chemical and biological applications . They have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines can be achieved through several methods. One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques. For example, steady-state absorption and emission spectra can be combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For instance, it has been demonstrated that thieno[2,3-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques. For example, the yield, melting point, and IR spectrum of the compound can be determined .Aplicaciones Científicas De Investigación

- Pyrimidines, including AKOS001867497, have been investigated for their antioxidant effects. These compounds play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .

- AKOS001867497 displays anti-inflammatory properties. It inhibits key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These effects make it a potential candidate for developing anti-inflammatory drugs .

- Pyrimidines, including AKOS001867497, have been explored for their antibacterial and antiviral activities. They may serve as leads for novel antimicrobial agents .

- Some pyrimidines exhibit antifungal properties. Further research could explore AKOS001867497’s potential in combating fungal infections .

- Pyrimidines have been investigated as potential antituberculosis agents. AKOS001867497’s structure warrants exploration in this context .

- While not explicitly mentioned in the literature, pyrimidines often play a role in cancer research. Their diverse pharmacological effects make them interesting candidates for further study in oncology .

Antioxidant Properties

Anti-Inflammatory Activity

Antibacterial and Antiviral Potential

Antifungal Effects

Antituberculosis Applications

Cancer Research

Mecanismo De Acción

Thieno[2,3-d]pyrimidines have been found to have various mechanisms of action. For example, they have been found to inhibit the lipid kinase PI3K, which is involved in cancer progression . By inhibiting PI3K, these compounds can control cell survival and growth, angiogenesis, and inhibit apoptosis through various pathways .

Direcciones Futuras

Thieno[2,3-d]pyrimidines have potential for further development due to their various pharmacological activities. Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Additionally, further studies could investigate the potential of these compounds in other therapeutic areas.

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-23-15-9-5-8-14(10-15)18-21-19-16(20(25)22-18)11-13-7-4-6-12(2)17(13)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUPTLORZHCUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

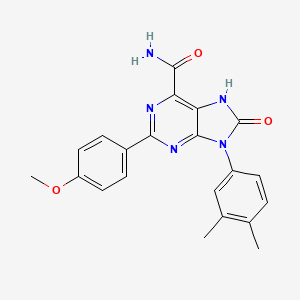

![1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510376.png)

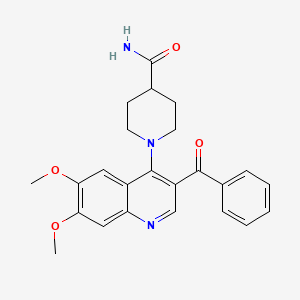

![1-[(2-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510384.png)

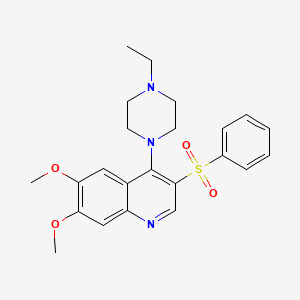

![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510390.png)

![N-(3-methylbutyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510394.png)

![4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510404.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510421.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6510428.png)

![N-cycloheptyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510440.png)

![3-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6510445.png)

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)